molecular formula C15H23NO9 B1680987 (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate CAS No. 14638-70-1

(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate

Cat. No. B1680987
CAS RN: 14638-70-1
M. Wt: 361.34 g/mol
InChI Key: LBOPECYONBDFEM-UHFFFAOYSA-N
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Description

(S)-Isoproterenol bitartrate is a bioactive chemical.

Scientific Research Applications

Anti-Microbial Activity and Molecular Profiling

One study focused on the anti-microbial activity, molecular profiling, electronic properties, and molecular docking investigations of a similar compound, 5-[1-hydroxy–2–(isopropylamino)ethyl]benzene-1,3-diol. It was characterized using various spectral analyses and theoretical calculations, indicating potential in understanding and targeting cardiovascular analeptic proteins (Chithra et al., 2022).

Impurity Identification in Drug Synthesis

Another research aimed at the synthesis, isolation, identification, and characterization of process-related impurities in isoproterenol hydrochloride. It identified an impurity structurally similar to the compound of interest, providing insights into the optimization of synthetic processes and the formation of impurities in pharmaceuticals (Kumar et al., 2017).

Platelet Aggregation Inhibition and Antithrombotic Properties

Research was conducted on a series of derivatives similar to the subject compound, evaluating their ability to inhibit collagen-induced platelet aggregation and their antithrombotic properties. These compounds were found to be effective in both in vitro and mouse antithrombotic assays, suggesting potential therapeutic applications (Kikumoto et al., 1990).

Catalytic Oxyfunctionalization in Organic Synthesis

A study detailed the use of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization, relevant for the transformation of similar compounds into various aromatic carbonyl compounds. This methodology has significant value for research and practical applications, especially in pharmaceutical contexts (Jiang et al., 2014).

Hydroxylation of Aromatic Hydrocarbons

Investigations into the hydroxylation of aromatic hydrocarbons, including compounds structurally related to the target compound, were conducted to understand their metabolism and potential toxicity in rats. This study provides insights into the biotransformation and potential environmental and health impacts of such compounds (Bakke & Scheline, 1970).

properties

IUPAC Name

2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOPECYONBDFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932826
Record name Benzyl alcohol, 3,4-dihydroxy-alpha-((isopropylamino)methyl)-, (+)-, (+)-tartrate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14638-70-1
Record name Benzyl alcohol, 3,4-dihydroxy-alpha-((isopropylamino)methyl)-, (+)-, (+)-tartrate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(isopropyl)(β,3,4-trihydroxyphenethyl)ammonium [R-(R*,R*)]-hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 2
Reactant of Route 2
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 3
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 4
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 5
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 6
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate

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